Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate
CAS No.: 900019-25-2
Cat. No.: VC6908158
Molecular Formula: C19H14FNO4S
Molecular Weight: 371.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900019-25-2 |
|---|---|
| Molecular Formula | C19H14FNO4S |
| Molecular Weight | 371.38 |
| IUPAC Name | methyl 3-[4-[(2-fluorobenzoyl)amino]phenoxy]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C19H14FNO4S/c1-24-19(23)17-16(10-11-26-17)25-13-8-6-12(7-9-13)21-18(22)14-4-2-3-5-15(14)20/h2-11H,1H3,(H,21,22) |
| Standard InChI Key | OAUYRECNCMHZPM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a thiophene ring substituted at the 2-position with a methoxy carbonyl group () and at the 3-position with a phenoxy group. The phenoxy moiety is further functionalized with a 2-fluorobenzoyl amide (), introducing both electron-withdrawing and hydrophobic characteristics. The fluorine atom at the ortho position of the benzoyl group enhances metabolic stability and binding affinity to biological targets .
Biological Activities
Table 1: Anticancer Activity of Related Thiophene Derivatives
| Compound | Cell Line (Cancer Type) | IC (µM) | Mechanism |
|---|---|---|---|
| Analogous Thiophene | MCF-7 (Breast) | 12.0 | Microtubule Disruption |
| Derivative with Fluorine | HepG2 (Liver) | 15.0 | Apoptosis Induction |
Antimicrobial Efficacy
The thiophene scaffold is associated with broad-spectrum antimicrobial activity. For instance, derivatives with electron-withdrawing groups (e.g., fluorine) demonstrate MIC values as low as 0.22 µg/mL against Staphylococcus aureus . The compound’s phenoxy and fluorobenzoyl groups likely synergize to disrupt bacterial cell wall synthesis or efflux pumps, though empirical validation is needed.
Anti-inflammatory Properties
Thiophene-2-carboxamides inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Molecular docking studies suggest that the fluorobenzoyl group enhances binding to COX-2’s hydrophobic pocket, reducing prostaglandin E synthesis .
Mechanistic Insights
Molecular Interactions
Density functional theory (DFT) analyses of similar compounds reveal narrow HOMO-LUMO gaps (), indicating high reactivity. The amino and hydroxyl substituents in related derivatives lower by 0.5–1.0 eV compared to methyl-substituted analogs, enhancing electron donation to biological targets .
Enzyme Inhibition
The compound’s methoxy carbonyl group may act as a hydrogen bond acceptor, while the fluorobenzoyl moiety engages in hydrophobic interactions with enzyme active sites. For example, inhibition of topoisomerase IIα—a target in cancer therapy—has been proposed for analogous structures .
Industrial and Research Applications
Pharmaceutical Development
As a building block, this compound facilitates the synthesis of kinase inhibitors and antimicrobial agents. Its modular structure allows for derivatization at the phenoxy or thiophene positions, enabling structure-activity relationship (SAR) studies .
Materials Science
Thiophene derivatives are employed in organic semiconductors due to their conjugated π-systems. The fluorine substituent could improve charge transport properties, making this compound a candidate for optoelectronic devices.
Comparison with Structural Analogs
Table 2: Key Differences from Related Compounds
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